

In-Depth Technical Guide to PSB-16133: A Potent NTPDase2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PSB-16131

Cat. No.: B15607945

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Abstract

PSB-16131, chemically identified as 1-amino-4-(phenanthren-9-ylamino)-9,10-dioxoanthracene-2-sulfonate, is a potent and selective inhibitor of the ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of **PSB-16131**. Detailed experimental protocols for the assessment of its inhibitory activity and a visualization of its role in the purinergic signaling pathway are included to support further research and drug development efforts in areas such as inflammation, neurodegenerative diseases, and cancer.

Chemical Structure and Properties

PSB-16131 belongs to the anthraquinone class of compounds. Its structure is characterized by a central anthraquinone core with an amino group, a sulfonate group, and a phenanthrene-amino substituent. The sodium salt of **PSB-16131** is the form commonly used in experimental settings.

Table 1: Physicochemical Properties of **PSB-16131** (Sodium Salt)

Property	Value	Source
Chemical Name	Sodium 1-amino-9,10-dioxo-4-(phenanthren-9-ylamino)-9,10-dihydroanthracene-2-sulfonate	Internal Analysis
CAS Number	1213268-80-4	[1]
Molecular Formula	C28H17N2NaO5S	Calculated
Molecular Weight	524.5 g/mol	Calculated
Appearance	Solid	General Knowledge
Solubility	Soluble in DMSO	[2]

Pharmacological Properties

PSB-16131 is a potent inhibitor of human NTPDase2, an enzyme responsible for the hydrolysis of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP). By inhibiting NTPDase2, **PSB-16131** modulates purinergic signaling, which plays a crucial role in a variety of physiological and pathological processes.

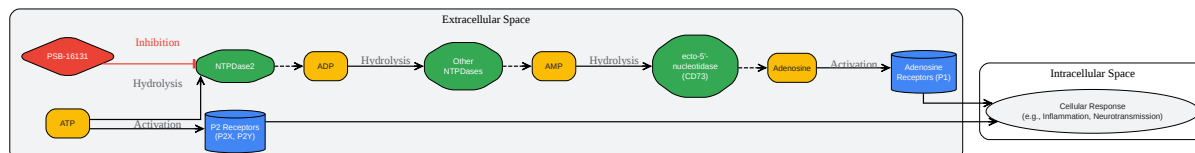
Table 2: Pharmacological Activity of **PSB-16131**

Parameter	Value	Target	Species	Source
IC50	539 nM	NTPDase2	Human	[3]
Inhibition Type	Non-competitive	NTPDase2	Human	[3]

Signaling Pathway

NTPDases are key enzymes in the purinergic signaling pathway, which is initiated by the release of nucleotides like ATP into the extracellular space. These nucleotides then bind to and activate purinergic P2 receptors (P2X and P2Y). NTPDase2, along with other

ectonucleotidases, terminates this signaling by hydrolyzing ATP. By inhibiting NTPDase2, **PSB-16131** prolongs the signaling effects of ATP.



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Caption: Purinergic signaling pathway illustrating the role of NTPDase2 and its inhibition by **PSB-16131**.

Experimental Protocols

The inhibitory activity of **PSB-16131** on NTPDase2 can be determined using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP.

NTPDase Inhibition Assay (Malachite Green)

Objective: To determine the IC₅₀ value of **PSB-16131** for the inhibition of human NTPDase2.

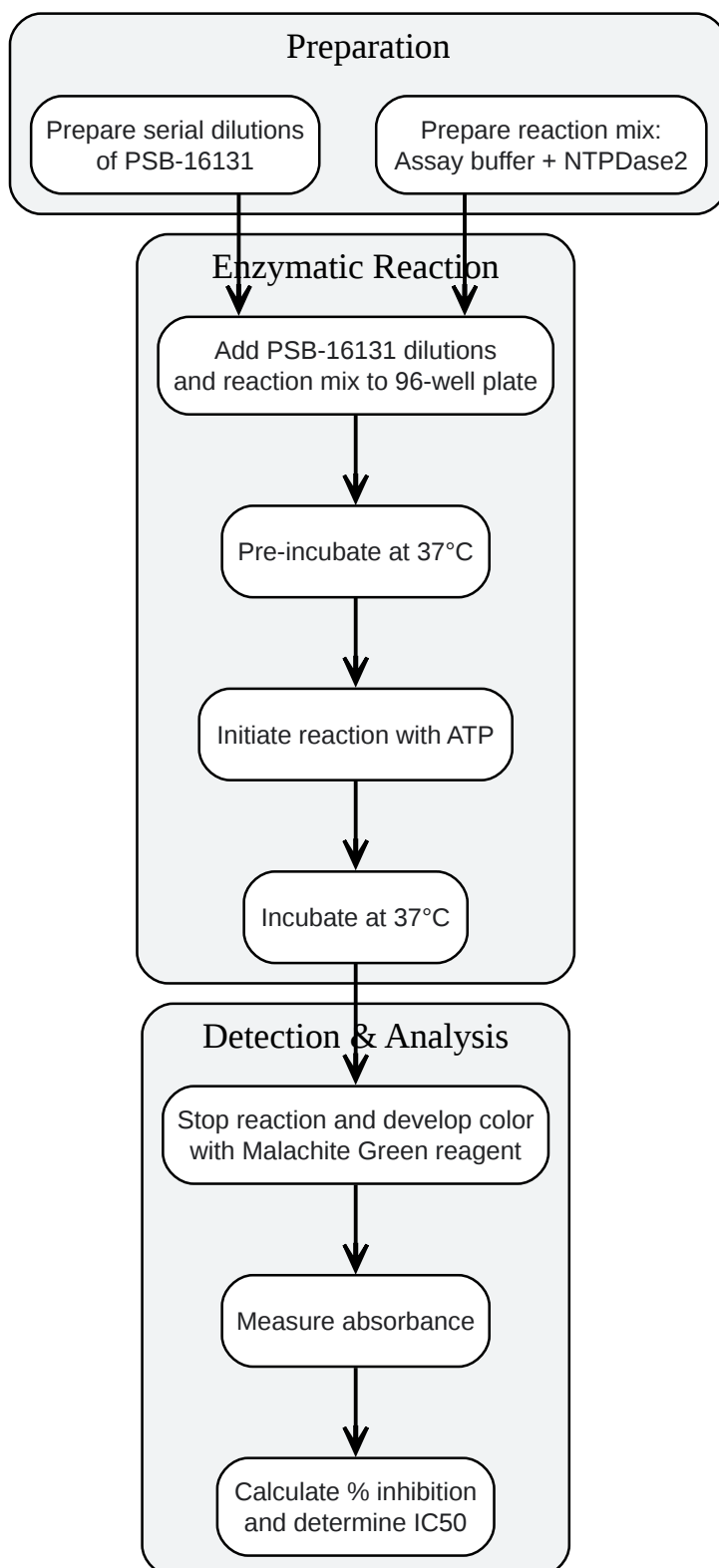
Materials:

- Recombinant human NTPDase2
- **PSB-16131**
- ATP (substrate)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ and MgCl₂)
- Malachite Green reagent
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **PSB-16131** in the assay buffer.
- In a 96-well plate, add the assay buffer, the NTPDase2 enzyme, and the different concentrations of **PSB-16131**. Include a control group with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
- Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
- Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **PSB-16131** relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.



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Caption: Experimental workflow for the malachite green-based NTPDase inhibition assay.

Conclusion

PSB-16131 is a valuable pharmacological tool for studying the role of NTPDase2 in purinergic signaling. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting a range of diseases where modulation of extracellular nucleotide levels is beneficial. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of **PSB-16131** and related compounds.

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